



# Parvifuran: A Furan-Based Molecular Probe for Cellular Imaging

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Compound of Interest		
Compound Name:	Parvifuran	
Cat. No.:	B12305151	Get Quote

Disclaimer: The term "Parvifuran" does not correspond to a widely recognized molecular probe in the scientific literature. This document has been constructed based on the properties and applications of furan-based and benzofuran-based fluorescent probes. The data and protocols provided are representative of this class of compounds and should be adapted and validated for any specific, novel probe.

## **Application Notes**

Furan-based molecular probes are a class of fluorescent dyes utilized for imaging various cellular components and processes. These probes often exhibit sensitivity to their microenvironment, making them valuable tools for studying cellular polarity, viscosity, and the presence of specific biomolecules. Their applications span from fundamental cell biology research to potential diagnostics in drug development.

Key Features of Furan-Based Probes:

- Environmental Sensitivity: Many furan derivatives display solvatochromism, where their fluorescence emission spectrum shifts in response to the polarity of the surrounding solvent. This property can be exploited to probe the lipid content and membrane dynamics within cells.
- Biomarker Targeting: Functionalization of the furan core allows for the development of probes that can selectively bind to specific cellular targets, such as organelles or protein aggregates.



 Photophysical Properties: Furan-based probes can be engineered to have desirable photophysical properties, including large Stokes shifts, high fluorescence quantum yields, and good photostability, which are crucial for high-quality fluorescence imaging.

#### Applications in Cell Imaging:

- Organelle Staining: Modified furan probes can be designed to accumulate in specific organelles like mitochondria, lysosomes, or the nucleus, enabling the visualization of their morphology and function.[1][2]
- Cancer Cell and Tumor Imaging: Certain furan and imidazole derivatives have shown selective accumulation in cancer cells and tumors, making them promising candidates for in vivo and in vitro cancer imaging.[3][4]
- Toxicity and Signaling Pathway Analysis: The interaction of furan derivatives with cellular components can provide insights into toxicity mechanisms and cellular signaling pathways, particularly those related to mitochondrial energy production and redox homeostasis.[5]

# **Quantitative Data**

The photophysical properties of furan-based probes are critical for their application in fluorescence microscopy. Below is a summary of representative data for this class of compounds.



Property	Value	Reference(s)
Absorption Maximum (λabs)	260 - 360 nm	[3][6][7]
Emission Maximum (λem)	400 - 485 nm	[3][6][7]
Stokes Shift	86 - 150 nm (or 13,993 - 18,495 cm <sup>-1</sup> )	[4][6]
Fluorescence Quantum Yield (Φf)	0.226 - 0.946	[3][4]
Molar Extinction Coefficient (ε)	Varies significantly with substitution	[8]
Fluorescence Lifetime (τ)	Varies (ns to hundreds of ns range)	[9][10]

# **Experimental Protocols**

1. Protocol for Live-Cell Imaging with a Furan-Based Probe

This protocol outlines the general steps for staining live cells with a generic furan-based molecular probe. Optimization will be required for specific cell types and probes.

#### Materials:

- Furan-based molecular probe (e.g., "Parvifuran")
- Live cells cultured on glass-bottom dishes or chamber slides
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO) for probe stock solution
- Live Cell Imaging Solution (optional)[11]
- Fluorescence microscope with appropriate filter sets



#### Procedure:

- Probe Preparation: Prepare a stock solution of the furan-based probe (e.g., 1-10 mM) in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
- Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 50-70%).
- Probe Loading: a. Prepare a working solution of the probe by diluting the stock solution in pre-warmed complete cell culture medium or a suitable imaging buffer to the final desired concentration (typically 1-10 μM). b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined experimentally.
- Washing: a. Remove the probe-containing medium. b. Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.[12]
- Imaging: a. Add fresh, pre-warmed complete culture medium or a live-cell imaging solution to the cells. b. Place the imaging dish on the microscope stage. If long-term imaging is planned, use a stage-top incubator to maintain physiological conditions (37°C, 5% CO2).[13] c.
   Acquire images using the appropriate excitation and emission filters for the specific furanbased probe. Minimize light exposure to reduce phototoxicity.[11][13]
- 2. Protocol for Fixed-Cell Staining with a Furan-Based Probe

This protocol is for staining fixed cells, which is useful for co-localization studies with immunofluorescence.

#### Materials:

- Furan-based molecular probe
- Cells cultured on coverslips or chamber slides
- 4% Paraformaldehyde (PFA) in PBS



- 0.1% Triton X-100 in PBS (for permeabilization)
- Blocking buffer (e.g., 1% BSA in PBS)
- Mounting medium with antifade reagent

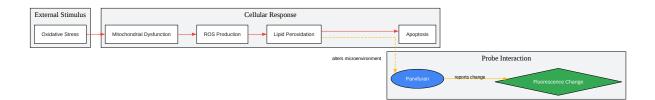
#### Procedure:

- Cell Fixation: a. Wash the cells once with PBS. b. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[14] c. Wash the cells three times with PBS.
- Permeabilization (if required for intracellular targets): a. Incubate the fixed cells with 0.1%
   Triton X-100 in PBS for 10 minutes at room temperature.[12] b. Wash the cells three times with PBS.
- Blocking (if performing immunostaining): a. Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[14]
- Probe Staining: a. Dilute the furan-based probe to the desired concentration in PBS. b.
   Incubate the cells with the probe solution for 20-60 minutes at room temperature, protected from light.
- Washing: a. Wash the cells three times with PBS.
- Mounting: a. Mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent. b. Seal the edges of the coverslip with nail polish.
- Imaging: a. Image the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.

### **Visualizations**

Below are diagrams illustrating a hypothetical signaling pathway that could be investigated using a furan-based probe, and the experimental workflows for live and fixed-cell imaging.

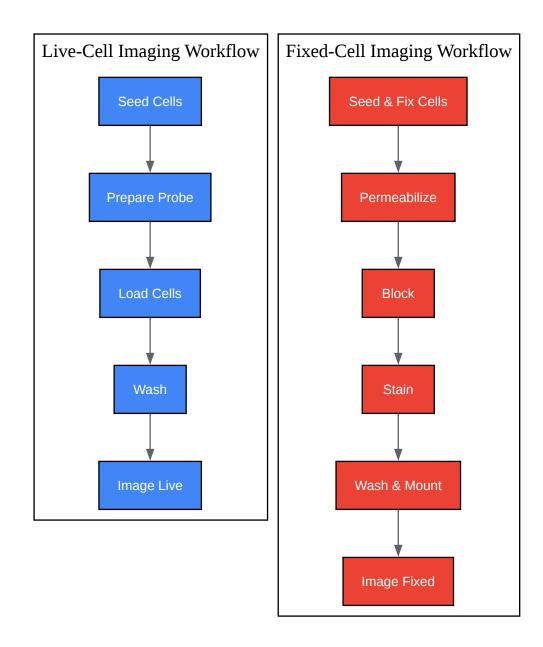




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Hypothetical signaling pathway of oxidative stress leading to apoptosis, where a furan-based probe detects changes in lipid peroxidation.





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General experimental workflows for live- and fixed-cell imaging using a fluorescent probe.

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## Methodological & Application





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